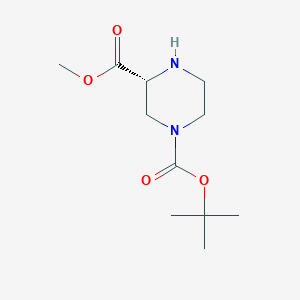

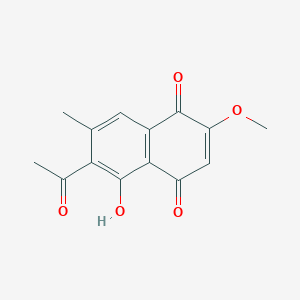

(R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester

Descripción general

Descripción

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates

The study presented in paper focuses on the development of novel heterocyclic amino acids, specifically methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. These compounds were synthesized for use as achiral and chiral building blocks. The synthesis process began with the conversion of piperidine-4-carboxylic and (R)- and (S)-piperidine-3-carboxylic acids into their corresponding β-keto esters. These esters were then treated with N,N-dimethylformamide dimethyl acetal to produce β-enamine diketones. The diketones underwent a reaction with various N-mono-substituted hydrazines to yield the target compounds. The study also explored the N-alkylation of tautomeric NH-pyrazoles with alkyl halides to produce 3-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. The structural confirmation of these novel compounds was achieved through 1H-, 13C-, and 15N-NMR spectroscopy and HRMS.

A Novel C(2)-symmetric 2,6-diallylpiperidine Carboxylic Acid Methyl Ester

In paper , the research delves into the synthesis of a C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester, which is considered a promising chiral building block for the synthesis of piperidine-related alkaloids. The synthesis pathway involved a double asymmetric allylboration of glutaraldehyde, followed by aminocyclization and carbamation. The desymmetrization of the compound was a key step, achieved through intramolecular iodocarbamation. This process highlights the potential of this compound in the synthesis of complex piperidine alkaloids.

Synthesis and Biological Activity of a Series of Aspartate Transcarbamoylase Inhibitors

The research in paper explores the synthesis of N-substituted diethyl aspartates and N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters as potential inhibitors of aspartate transcarbamoylase. The synthesis of the 3-oxo-1,4-piperazine-2-acetic acid esters involved the addition of ethylene diamine to diethyl maleate, followed by cyclization. The study found that a two-carbon distance between the nitrogen and a reactive function yielded the best activity for antimicrobial, antienzyme, or tumor cell specificity. The compounds exhibited significant antimicrobial activity against various microorganisms and showed specificity against several tumor cell lines. The introduction of planar phenyl substituents was found to lower inhibitory activity.

Aplicaciones Científicas De Investigación

-

Scientific Field: Surfactants and Detergents

- Application : Methyl ester sulfonate (MES) anionic surfactants made from natural resources are of particular interest as sustainable surfactants . They offer good physicochemical properties for applications as detergents and emulsifiers .

- Methods of Application : The liquid crystal structures of MES surfactants were determined by polarizing optical microscopy (POM) and small-angle X-ray scattering (SAXS) .

- Results : The stability of surfactant emulsions is around 60%, which is comparable to that of SDS . The micrographs show that the emulsions formed are O/W, and an increase in chain length gives rise to a decrease in the size of the emulsion droplets .

-

Scientific Field: Food Science

- Application : Pectin, a plant-based hydrocolloid, is commonly added as an ingredient in innumerable food products .

- Methods of Application : Pectin is utilized in the food industry as an additive in foods such as jams, jellies, low calorie foods, stabilizing acidified milk products, thickener and emulsifier .

- Results : Ongoing research on pectin extraction from alternate fruit sources and fruit wastes from processing industries will be of great help in waste product reduction and enhancing the production of pectin .

-

Scientific Field: Chemical Engineering

- Application : This study investigates the potential of using fatty acid methyl esters (FAMEs) derived from biomass sources to lower the MMP in CO2-crude oil systems, thereby enhancing CO2-EOR performance .

- Methods of Application : FAME, renewable and sustainable, presents an innovative alternative to conventional petroleum-based chemicals in EOR .

- Results : The study is ongoing and results are yet to be published .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, some methyl esters may be harmful if inhaled, absorbed through the skin, or swallowed . They may also cause eye irritation . It’s important to handle such compounds with appropriate personal protective equipment and to ensure adequate ventilation .

Direcciones Futuras

Propiedades

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3R)-piperazine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4/h8,12H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKAHFCVKNRRBU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424918 | |

| Record name | 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester | |

CAS RN |

438631-77-7 | |

| Record name | 1-(1,1-Dimethylethyl) 3-methyl (3R)-1,3-piperazinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=438631-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-Butyl 3-methyl (3R)-piperazine-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)